molecular formula C7H9NO B101103 2-Amino-6-methylphenol CAS No. 17672-22-9

2-Amino-6-methylphenol

Cat. No.: B101103
CAS No.: 17672-22-9
M. Wt: 123.15 g/mol
InChI Key: ALQKEYVDQYGZDN-UHFFFAOYSA-N
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Description

2-Amino-6-methylphenol, also known as 6-Amino-o-cresol, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylphenol can be synthesized through various methods. One common approach involves the reaction of 2-methylphenol with ammonia under appropriate reaction conditions . Another method includes the reduction of 2-methyl-6-nitrophenol using palladium on carbon (Pd/C) as a catalyst in the presence of ethanol and ethyl acetate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems ensures efficient production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) is often used as a catalyst.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

2-Amino-6-methylphenol is utilized as a reagent in organic synthesis and analytical chemistry. It plays a crucial role in the development of various chemical compounds and is often employed in dye synthesis due to its ability to form stable intermediates.

2. Biology

In biological research, this compound has been studied for its antioxidant properties. It has shown potential in inhibiting lipid peroxidation, which is a significant contributor to oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further investigation in the context of diseases such as cancer and neurodegenerative disorders .

3. Medicine

Recent studies have highlighted the anti-ferroptotic activities of this compound derivatives, suggesting their potential in treating conditions like neurodegenerative disorders and ischemia-reperfusion injuries. These derivatives may help prevent cell death by inhibiting ferroptosis, a form of regulated cell death linked to various diseases .

4. Industry

In industrial applications, this compound serves as an intermediate in the production of dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and coatings.

Case Studies

Several studies have illustrated the applications of this compound:

  • Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity through various assays (DPPH, ABTS) indicating potential therapeutic benefits against oxidative stress-related diseases .
  • Neuroprotective Effects : Research has shown that certain derivatives could protect neuronal cells from ferroptosis, suggesting their utility in developing treatments for neurodegenerative diseases like Alzheimer's .
  • Industrial Use : Case studies in dye manufacturing have reported successful applications of this compound as a precursor for producing high-performance colorants that meet industry standards for stability and vibrancy.

Comparison with Similar Compounds

  • 2-Amino-4-methylphenol
  • 2-Amino-5-methylphenol
  • 2-Amino-3-methylphenol

Comparison: 2-Amino-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct anti-ferroptotic properties, making it a valuable compound in medical research .

Biological Activity

2-Amino-6-methylphenol, also known as 2-amino-6-methyl-1-phenol or 6-methyl-o-aminophenol, is an organic compound with significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

The molecular formula for this compound is C7H10NOC_7H_{10}N_O, and it features an amino group at the second position and a methyl group at the sixth position of the phenolic ring. Its hydrochloride form is commonly studied for various biological applications.

Inhibition of Ferroptosis

Recent studies have highlighted the compound's role as a potent inhibitor of ferroptosis, a regulated form of cell death characterized by lipid peroxidation. This compound derivatives have been shown to inhibit RSL3-induced ferroptosis effectively, with effective concentration (EC50) values ranging from 25 nM to 207 nM . This inhibition occurs without significantly affecting iron homeostasis or generating lipid reactive oxygen species (ROS) .

Antioxidant Properties

The compound activates the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses. By upregulating genes involved in detoxification, such as those coding for superoxide dismutase and catalase, this compound enhances cellular defenses against oxidative stress .

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth . This property could be leveraged in developing new antimicrobial agents.

Cytoprotective Effects

In laboratory settings, this compound has demonstrated cytoprotective effects by preventing lipid peroxidation and protecting cells from oxidative damage. These effects are particularly relevant in conditions like neurodegenerative diseases and organ ischemia-reperfusion injuries .

Case Studies and Research Findings

  • Study on Ferroptosis Inhibition : A study published in Immunology detailed the design and synthesis of this compound derivatives that effectively inhibited ferroptosis in vitro and in vivo. The research highlighted the compound's potential in treating conditions associated with excessive cell death due to oxidative stress .
  • Antioxidant Activity Assessment : Another study evaluated the antioxidant activity of this compound through various assays, confirming its ability to scavenge free radicals and reduce oxidative damage in cellular models .
  • Toxicological Profile : Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was found that low doses did not exhibit significant toxicity while still providing protective effects against oxidative stress .

Summary of Biological Activities

Activity TypeDescriptionReference
Ferroptosis InhibitionEC50 values between 25 nM - 207 nM
AntimicrobialEffective against various bacterial strains
AntioxidantActivates Nrf2 pathway; upregulates detoxification genes
CytoprotectionPrevents lipid peroxidation; protects from oxidative damage

Toxicological Data

Study TypeFindingsReference
Acute ToxicityLD50 calculated at approximately 1.36 g/kg in rats
Chronic ExposureNo significant toxicity at low doses

Properties

IUPAC Name

2-amino-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQKEYVDQYGZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170179
Record name 6-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-22-9
Record name 2-Amino-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-o-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N899ESJ5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Amino-6-methylphenol was prepared from 2-methyl-6-nitrophenol (0.500 g, 3.26 mmol) in a manner similar to that described for 2-amino-6-chlorophenol. The compound was formed as a black solid (0.030 g, 8%). RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=5.78 min., 86%; m/z 123 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-amino-6-methylphenol in the simultaneous hair dyeing and perming process?

A1: this compound functions as an oxidation dye in the described process. [] This means it undergoes oxidative coupling reactions in the presence of an oxidizing agent, forming larger, colored molecules within the hair shaft. This contributes to the desired color change during the simultaneous dyeing and perming treatment.

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